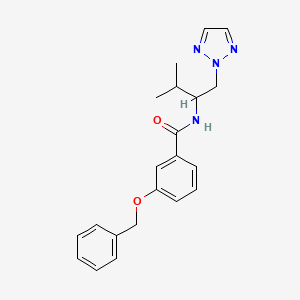

3-(苄氧基)-N-(3-甲基-1-(2H-1,2,3-噻二唑-2-基)丁基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study and development of benzamide derivatives have garnered significant interest due to their wide range of biological activities and applications in medicinal chemistry. While the specific compound has not been detailed, benzamide and its derivatives often serve as key intermediates or end products in pharmaceutical research, involving complex syntheses and analyses to understand their potential applications.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves condensation reactions, Ugi reactions, and other complex organic synthesis techniques. For instance, N,N′-Carbonyldi[2(3H)-benzoxazolethione] has been used as a new, reactive condensing agent for the synthesis of amides under mild conditions, which may be relevant to the synthesis of similar compounds (Ueda et al., 1984).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray crystallography and DFT calculations to determine the configuration and conformation of benzamide derivatives. For example, a study provided insights into the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide using X-ray diffraction and DFT calculations (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization, acylation, and condensation, to form more complex structures or to introduce functional groups that modulate their properties. An example is the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives using a novel one-pot three-component condensation reaction (Shaabani et al., 2009).

科学研究应用

有机合成技术

Ikemoto等人(2005年)的研究描述了一种合成口服活性CCR5拮抗剂的实用方法,强调了在合成过程中使用的分子内Claisen型反应和Suzuki−Miyaura反应。这项研究提供了关于合成策略的见解,这些策略可能适用于类似化合物,包括所讨论的化合物,强调了潜在治疗剂的高效合成方法的重要性Ikemoto et al., 2005。

抗微生物活性

Mange等人(2013年)合成了一系列与1,2,4-三唑衍生物相关的新席夫碱,评估了它们的抗菌和抗真菌活性。该研究突出了三唑含有化合物的抗微生物潜力,暗示了所讨论的化合物也可能具有类似的生物活性Mange et al., 2013。

抗氧化性能

Yüksek等人(2015年)研究了新型1,2,4-三唑-5-酮衍生物的体外抗氧化活性,将它们的效力与标准抗氧化剂进行了比较。这项研究强调了三唑含有化合物在抗氧化应用中的潜力,这可能延伸到感兴趣的化合物Yüksek等人,2015。

神经应用

Norman等人(1996年)探讨了取代苯甲酰胺作为强效D2/5-HT2拮抗剂和5-HT1a激动剂,旨在开发非典型抗精神病药物。该研究关于苯甲酰胺衍生物的结构活性关系的发现可能为所讨论的化合物在神经应用中提供宝贵见解Norman et al., 1996。

先进材料合成

Brunovska等人(1999年)报告了通过六氢-1,3,5-三嗪中间体合成苯并噁嗪单体和寡聚体的过程,这个过程可能与所讨论的化合物在材料科学中的合成和应用相关Brunovska et al., 1999。

属性

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-16(2)20(14-25-22-11-12-23-25)24-21(26)18-9-6-10-19(13-18)27-15-17-7-4-3-5-8-17/h3-13,16,20H,14-15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONQRJLKDRLJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)

![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)

![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)

![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2488455.png)

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)